3-(Bromomethyl)-2-oxaspiro[4.4]nonane
Description
Significance of Spirocyclic Scaffolds in Organic Chemistry
Spirocyclic scaffolds are prevalent in numerous natural products and biologically active compounds. researchgate.net Their distinct structural features offer a compelling alternative to more common flat, aromatic molecules in the design of novel chemical entities. rsc.org
Spirocycles are organic compounds containing two or more rings connected by a single common carbon atom. mdpi.com This arrangement results in a twisted, three-dimensional structure. mdpi.com The key advantages offered by spirocyclic cores are their inherent three-dimensionality and the ability to project functional groups in multiple directions. tandfonline.com This structural rigidity and complexity are favorable characteristics in medicinal chemistry. rsc.org
The quaternary carbon at the spiro center imparts a higher fraction of sp³ hybridized carbons (Fsp³), a measure of a compound's complexity. bldpharm.combldpharm.com A higher Fsp³ value is often correlated with a greater probability of success in clinical development, as it allows for more precise spatial arrangement of substituents to interact with biological targets. bldpharm.combldpharm.com This complexity provides access to novel chemical space and can be crucial for establishing intellectual property. rsc.org
Table 1: Key Structural Features of Spirocyclic Scaffolds
| Feature | Description | Significance in Chemistry |
|---|---|---|
| Spiro Atom | A single atom common to two rings. | Creates a rigid, three-dimensional structure. |
| Three-Dimensionality | Non-planar structure projecting substituents into diverse spatial regions. | Enhances interactions with biological targets like proteins. tandfonline.com |
| High sp³ Character | Increased fraction of sp³ hybridized carbons. | Contributes to structural complexity and improved drug-like properties. bldpharm.combldpharm.com |
| Conformational Rigidity | Limited number of well-defined conformations. | Reduces the entropic penalty upon binding to a target, potentially increasing potency. researchgate.nettandfonline.com |
Spirocyclic motifs are increasingly recognized as privileged structures in drug discovery. researchgate.netnih.gov Their unique architecture can be leveraged to optimize a range of critical parameters for drug candidates. researchgate.net The introduction of a rigid spirocyclic scaffold can replace rotatable bonds, helping to maintain a favored orientation of functional groups and thereby improve potency. bldpharm.com
Furthermore, incorporating spirocycles can modulate key physicochemical properties such as:
Solubility: The higher sp³ character of spirocycles is expected to favor water solubility compared to flat aromatic systems. tandfonline.com
Lipophilicity (logP): Can be fine-tuned by altering the spirocyclic core. researchgate.net
Metabolic Stability: The rigid structure can block sites of metabolic attack, improving the compound's pharmacokinetic profile. researchgate.net
Spirocycles have been successfully incorporated into drugs targeting a wide variety of biological targets, including G protein-coupled receptors (GPCRs), enzymes, and protein-protein interactions. tandfonline.com Their ability to improve drug-like properties has led to their inclusion in numerous clinical candidates and approved drugs. dndi.org
Overview of the 2-Oxaspiro[4.4]nonane Core Structure
The 2-oxaspiro[4.4]nonane structure consists of two five-membered rings, a cyclopentane (B165970) ring and a tetrahydrofuran (B95107) ring, connected by a spiro carbon atom. The "2-oxa" designation indicates that an oxygen atom replaces a carbon at the second position of the spiro[4.4]nonane system, forming the tetrahydrofuran moiety.
The fundamental spiro[4.4]nonane is a hydrocarbon with the molecular formula C₉H₁₆. nih.gov The introduction of the oxygen atom to form the 2-oxaspiro[4.4]nonane core introduces polarity and the potential for hydrogen bonding, which can significantly influence the molecule's physical and biological properties. This oxa-spirocyclic framework is a key structural motif found in various natural products and synthetic compounds with interesting biological activities.
Table 2: Properties of the 2-Oxaspiro[4.4]nonane Core
| Property | Description |
|---|---|
| Ring System | A cyclopentane ring and a tetrahydrofuran ring. |
| Spiro Atom | One sp³ hybridized carbon atom. |
| Heteroatom | One oxygen atom within the tetrahydrofuran ring. |
| Key Features | Polar ether linkage, rigid three-dimensional shape. |
Contextualization of 3-(Bromomethyl) Functionalization within Oxaspiro[4.4]nonane Chemistry
The functionalization of the 2-oxaspiro[4.4]nonane core at the 3-position with a bromomethyl (-CH₂Br) group introduces a highly valuable synthetic handle. The bromomethyl group is a reactive moiety that serves as a potent electrophile, making 3-(Bromomethyl)-2-oxaspiro[4.4]nonane a versatile intermediate for further chemical modification.
The carbon-bromine bond is relatively weak and polarized, making the bromine atom a good leaving group in nucleophilic substitution reactions. This allows for the facile introduction of a wide array of functional groups by reacting the compound with various nucleophiles.
Table 3: Potential Synthetic Transformations of the 3-(Bromomethyl) Group
| Reagent/Nucleophile | Resulting Functional Group | Reaction Type |
|---|---|---|
| Hydroxide (e.g., NaOH) | Hydroxymethyl (-CH₂OH) | Nucleophilic Substitution |
| Alkoxide (e.g., NaOCH₃) | Alkoxymethyl (-CH₂OR) | Williamson Ether Synthesis |
| Cyanide (e.g., NaCN) | Cyanomethyl (-CH₂CN) | Nucleophilic Substitution |
| Azide (e.g., NaN₃) | Azidomethyl (-CH₂N₃) | Nucleophilic Substitution |
| Amines (e.g., RNH₂) | Aminomethyl (-CH₂NHR) | Nucleophilic Substitution |
| Thiolates (e.g., NaSR) | Thiomethyl (-CH₂SR) | Nucleophilic Substitution |
This reactivity enables chemists to use 3-(Bromomethyl)-2-oxaspiro[4.4]nonane as a building block to construct a library of diverse molecules. By attaching different functionalities via the bromomethyl linker, researchers can systematically explore the structure-activity relationship of this spirocyclic scaffold, potentially leading to the discovery of new compounds with desirable chemical or biological properties.
Properties
IUPAC Name |
3-(bromomethyl)-2-oxaspiro[4.4]nonane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BrO/c10-6-8-5-9(7-11-8)3-1-2-4-9/h8H,1-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLRPTEGWVTVURG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC(OC2)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Bromomethyl 2 Oxaspiro 4.4 Nonane and Analogues
Strategies for Constructing the 2-Oxaspiro[4.4]nonane Skeleton
Cyclization Reactions in Oxaspirocycle Formation
Cyclization reactions are a cornerstone of synthetic organic chemistry, providing a direct route to cyclic molecules from acyclic precursors. For oxaspirocycles, these methods involve the formation of one or both of the constituent rings in a manner that establishes the spiro center.
Intramolecular cyclization is a powerful strategy for forming cyclic structures, including spiro-lactones. This approach involves a precursor molecule that contains both the nucleophile (often a hydroxyl group) and the electrophile (such as an activated carboxylic acid derivative or an alkyne) necessary for ring closure.
One such method involves a cascade sequence initiated by nucleophilic aromatic substitution (SNAr), followed by a 5-endo-dig cyclization. In this process, an acetylene (B1199291) group can act as both an activating group for the initial SNAr reaction and as the electrophilic partner for the subsequent intramolecular cyclization, leading to the formation of a five-membered heterocyclic ring. rsc.org Another approach is the visible-light-induced intermolecular dearomative cyclization of furans with alkynes, which proceeds through a 5-exo-dig radical cyclization to afford spirolactones. nih.gov Additionally, acid-catalyzed spiroketalization reactions, which can proceed through syn-selective protonation and nucleophile addition, represent another route to spirocyclic systems, avoiding long-lived oxocarbenium intermediates. acs.org
Gold(I) catalysis has emerged as a mild and efficient method for promoting the cycloisomerization of enynes and diynes, making it a valuable tool for constructing complex molecular architectures, including oxaspirocycles. researchgate.net These reactions typically involve the activation of an alkyne or allene (B1206475) moiety by a cationic gold(I) complex, rendering it susceptible to intramolecular nucleophilic attack.
The versatility of this method allows for the synthesis of a variety of spirocyclic furan (B31954) derivatives from O-tethered substrates. mdpi.com The reaction proceeds under mild conditions and can tolerate a range of functional groups. The mechanism often involves the intramolecular trapping of an intermediate generated from the cycloisomerization of a 1,3-enyne ester with a tethered alkyne. mdpi.com This strategy provides an atom-economic route to diverse bicyclic systems. rsc.org
| Catalyst Precursor | Co-catalyst/Additive | Substrate Type | Resulting Skeleton | Reference |
|---|---|---|---|---|
| AuCl(PPh₃) | AgSbF₆ | 1,6-diyne propiolates | α-pyrones | mdpi.com |
| AuCl(IMes) | AgSbF₆ | 1,6-diyne propiolates with alcohol | Acyclic carboxylic esters | mdpi.com |
| AuCl(t-Bu₃P) | AgOTf | 1,6-diyne esters | 2,3-disubstituted 3-pyrrolines | mdpi.com |
Ring expansion reactions offer an alternative pathway to spirocyclic frameworks, wherein a pre-existing smaller ring is enlarged. This can be a particularly effective strategy for overcoming the challenges associated with the direct formation of medium-sized rings.
One notable method is the tandem ring-opening/ring-closing metathesis (ROM/RCM). This domino reaction has been successfully applied to synthesize the oxaspiro core of natural products. mdpi.comdocumentsdelivered.comnih.gov The process typically begins with a Diels-Alder cycloaddition to create a strained bicyclic olefin, which then undergoes a metathesis-based reorganization to form the desired spirocyclic system. mdpi.comnih.gov Another approach involves the acid- or bromonium ion-induced rearrangement of a carbinol. For example, the carbinol derived from the addition of 2-lithio-4,5-dihydrofuran to cyclobutanone (B123998) can be rearranged to rapidly form the 1-oxaspiro[4.4]nonan-6-one framework. nih.govacs.org
Employment of 2-Oxaspiro[4.4]nonane-1,3-dione as a Precursor
An alternative synthetic logic involves starting with a pre-formed spirocyclic core, such as 2-Oxaspiro[4.4]nonane-1,3-dione, and subsequently modifying it to achieve the target structure. This spirocyclic anhydride (B1165640) serves as a versatile building block. The synthesis of similar spiro-diones has been achieved through the reaction of a cyclic ketone (like cyclopentanone) with malonic acid in the presence of acetic anhydride and a catalytic amount of strong acid. mdpi.com
The Friedel-Crafts acylation is a classic carbon-carbon bond-forming reaction that can be adapted to use cyclic anhydrides as the acylating agent. researchgate.net In this context, 2-Oxaspiro[4.4]nonane-1,3-dione can react with an aromatic compound (arene) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Grignard Reactions in Spirocycle Synthesis
Grignard reactions are a cornerstone in the formation of carbon-carbon bonds and have been effectively utilized in the synthesis of spirocycles. organic-chemistry.orgwikipedia.org The general approach involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a carbonyl group, typically a cyclic ketone, to form a tertiary alcohol. This intermediate possesses a new carbon chain that can be elaborated and cyclized to form the second ring of the spiro system.
For the synthesis of an oxaspiro[4.4]nonane skeleton, a typical precursor would be cyclopentanone (B42830). The reaction of cyclopentanone with a suitable Grignard reagent, such as allylmagnesium bromide, yields an alcohol with an appended allyl group. beilstein-journals.orgresearchgate.net This intermediate is then primed for cyclization. One common subsequent step is hydroboration-oxidation of the terminal alkene, which produces a diol. researchgate.net This diol can then undergo an intramolecular etherification reaction, often promoted by an acid catalyst or by converting one of the hydroxyl groups into a better leaving group, to form the spirocyclic ether. researchgate.net
Another powerful strategy involves the use of ring-closing metathesis (RCM). After the Grignard addition of an allyl group, a second olefin-containing chain can be introduced, for example, by O-allylation of the resulting alcohol. The subsequent RCM reaction, catalyzed by a ruthenium complex, efficiently forms the second, oxygen-containing ring of the spirocycle. beilstein-journals.org
Table 1: Representative Grignard Reaction for Spiroether Precursor Synthesis
| Ketone Substrate | Grignard Reagent | Intermediate Product | Subsequent Reaction | Spirocyclic Product | Reference |
|---|---|---|---|---|---|
| 5α-cholestan-3-one | Allyl bromide / Mg | 3-allyl-5α-cholestan-3-ol | Hydroboration-oxidation, Intramolecular etherification | Spiroether derivative | researchgate.net |
One-Pot Multicomponent Reactions for Spirocyclic Systems
One-pot multicomponent reactions (MCRs) represent a highly efficient and atom-economical approach to synthesizing complex molecules from simple starting materials in a single step. rsc.org These reactions avoid the need for isolating intermediates, thereby saving time, reagents, and reducing waste. Several MCRs have been developed for the construction of diverse spirocyclic systems. rsc.orgtandfonline.com
While a direct MCR for 3-(Bromomethyl)-2-oxaspiro[4.4]nonane is not prominently documented, the principles can be applied to construct the core oxaspiro[4.4]nonane ring system. For instance, a pseudo-four component reaction has been reported where a cyclic β-keto ester reacts with urea (B33335) and two equivalents of an aldehyde to regioselectively form spiro heterobicyclic aliphatic rings. Similarly, isocyanide-based multicomponent reactions are powerful tools for creating intricate spiro architectures. nih.gov A three-component reaction of an isocyanide, an acetylenic ester, and a suitable third component like 4-arylidene-isoxazol-5(4H)-one can lead to novel 1-oxo-2-oxa-3-azaspiro[4.4]nona-3,6,8-triene derivatives. nih.gov These examples highlight the potential of MCRs to rapidly assemble the spiro[4.4]nonane framework, which could then be further modified to yield the target compound.
Table 2: Examples of Multicomponent Reactions for Spirocycle Synthesis
| Components | Solvent | Conditions | Spirocyclic System | Reference |
|---|---|---|---|---|
| 1,1-dicyanomethylene-3-indanone, isatins, malononitrile, amines | Ethanol (B145695) | Mild | Indenopyridine-fused spirooxindoles | rsc.org |
| Ninhydrin, 1,2-diaminobenzene, N-heterocycles, dialkylacetylenedicarboxylate | Acetonitrile (B52724) | 50-60 °C | Spiro-nitrogen heterocycles | researchgate.net |
Introduction of the Bromomethyl Moiety
Once the oxaspiro[4.4]nonane core is established, the next critical step is the introduction of the bromomethyl group at the C3 position. This can be achieved through several established bromination methodologies.
Decarboxylative Halogenation as a Bromination Pathway
Decarboxylative halogenation, famously known as the Hunsdiecker reaction, is a classic method for converting a carboxylic acid into an alkyl or aryl halide. pku.edu.cnacs.org This reaction typically involves treating the silver salt of a carboxylic acid with elemental bromine. The reaction proceeds via a radical mechanism. acs.org
To apply this method for the synthesis of 3-(Bromomethyl)-2-oxaspiro[4.4]nonane, a necessary precursor would be (2-oxaspiro[4.4]nonan-3-yl)acetic acid. The silver salt of this acid, upon reaction with bromine in an inert solvent like carbon tetrachloride, would undergo decarboxylation and bromination to yield the desired product.
Modern variations of this reaction have been developed to circumvent the need for stoichiometric silver salts and hazardous reagents. These methods often employ catalysts, such as copper salts, and use alternative halogen sources like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) or N-bromosuccinimide (NBS), often initiated by light. osti.govprinceton.edu These catalytic approaches offer a broader substrate scope and improved functional group tolerance. princeton.eduresearchgate.net
Indirect Bromomethylation via Functional Group Interconversion
Functional group interconversion (FGI) is a fundamental strategy in organic synthesis where one functional group is transformed into another. imperial.ac.uk This approach provides synthetic flexibility and is a highly plausible route to the bromomethyl group on the spirocyclic core.
A common and direct precursor for a bromomethyl group is a hydroxymethyl group (-CH2OH). A spirocyclic intermediate, 3-(hydroxymethyl)-2-oxaspiro[4.4]nonane, could be synthesized and subsequently converted to the target bromide. Standard reagents for this transformation include phosphorus tribromide (PBr3) or a combination of carbon tetrabromide (CBr4) and triphenylphosphine (B44618) (PPh3), the latter being known as the Appel reaction. vanderbilt.edu Alternatively, conversion of the alcohol to a sulfonate ester (e.g., tosylate or mesylate) followed by nucleophilic substitution with a bromide salt (e.g., NaBr) provides another reliable route. vanderbilt.edu
Other functional groups can also serve as precursors. For example, an aldehyde at the C3 position could be reduced to the primary alcohol using a reducing agent like sodium borohydride (B1222165) (NaBH4) and then subjected to bromination as described above.
Synthetic Routes for Bromine Incorporation into Spirocyclic Ethers
The synthesis of spirocyclic ethers can be designed to incorporate a functional handle that facilitates subsequent bromination. researchgate.netabo.fi For instance, a synthetic route that yields a 2-oxaspiro[4.4]nonane derivative with an exocyclic double bond at the C3 position, such as 3-methylene-2-oxaspiro[4.4]nonane, would be an excellent intermediate. This alkene could undergo anti-Markovnikov hydrobromination, for example, using HBr in the presence of radical initiators (e.g., peroxides), to selectively install the bromine atom on the terminal carbon, thus forming the desired 3-(bromomethyl) product.
Alternatively, if the synthesis yields an ester, such as methyl (2-oxaspiro[4.4]nonan-3-yl)carboxylate, this can be reduced to the corresponding primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH4). imperial.ac.uk As detailed in section 2.2.2, this alcohol is an ideal precursor for conversion to the bromide.
Synthesis of Key Intermediates and Building Blocks for Oxaspiro[4.4]nonane Derivatives
The successful synthesis of the target molecule relies heavily on the efficient construction of the core 2-oxaspiro[4.4]nonane ring system. Various strategies have been developed to assemble this and related spirocyclic frameworks.
A powerful method for constructing the oxaspiro[4.4]nonane skeleton is ring-closing metathesis (RCM). For example, a synthetic pathway starting from a readily available carbohydrate like D-glucose can be used. researchgate.net Through a series of transformations, two distinct olefin moieties can be installed onto the carbohydrate scaffold. A subsequent RCM reaction between these two olefin functionalities effectively constructs the spiro rings, yielding the 1-oxaspiro[4.4]nonane skeleton (an isomer of the target core). researchgate.net This highlights the power of RCM in forming complex cyclic systems from acyclic or simpler cyclic precursors.
Another general approach involves the formation of one ring onto a pre-existing ring system. For the synthesis of azaspiro[4.4]nonane derivatives, methods include forming a cyclopentane (B165970) ring onto a pyrrolidine (B122466) derivative or, conversely, forming a pyrrolidine ring onto a cyclopentane derivative. researchgate.net These principles are directly applicable to oxaspiro analogues. For instance, starting with a functionalized cyclopentane derivative, such as a cyclic ketone or lactone, a side chain can be introduced and then cyclized to form the tetrahydrofuran (B95107) ring of the 2-oxaspiro[4.4]nonane system.
Synthesis of Spirocyclic Oxetane (B1205548) Derivatives
A prominent method for the synthesis of spirocyclic oxetanes is the Paternò–Büchi reaction, a [2+2] photocycloaddition of a carbonyl compound and an alkene. mdpi.comwikipedia.org In the context of 3-(Bromomethyl)-2-oxaspiro[4.4]nonane, this would conceptually involve the reaction of cyclopentanone with an appropriate alkene. A general approach involves a telescoped three-step sequence starting with the Paternò–Büchi reaction between a cyclic ketone and maleic acid derivatives. rsc.org This method provides functionalized spirocyclic oxetanes that can serve as versatile intermediates for further chemical transformations. rsc.orgresearchgate.net
While a direct synthesis of 3-(Bromomethyl)-2-oxaspiro[4.4]nonane via a one-step Paternò-Büchi reaction between cyclopentanone and allyl bromide is not well-documented, a plausible two-step approach can be inferred from related syntheses. First, a Paternò-Büchi reaction between cyclopentanone and an allyl alcohol derivative would yield the corresponding 3-(hydroxymethyl)-2-oxaspiro[4.4]nonane. Subsequent bromination of the primary alcohol would then furnish the target compound. A similar strategy has been demonstrated in the synthesis of 3-(bromomethyl)oxetan-3-yl)methanol from 2,2-bis(bromomethyl)propane-1,3-diol. connectjournals.com
An alternative approach involves the intramolecular cyclization of a suitable precursor. For instance, a Prins-pinacol annulation of alkene diols with aldehydes or ketones has been shown to produce 2-oxaspiro[m,n]alkane derivatives stereoselectively. nih.gov Furthermore, intramolecular Piancatelli rearrangement of alcohols catalyzed by dysprosium(III) triflate offers a rapid and highly diastereoselective route to oxaspirocycles. nih.gov
Below is a table summarizing various synthetic approaches to spirocyclic oxetanes:
| Starting Materials | Reagents and Conditions | Product Type | Key Features |
| Cyclic Ketone, Maleic Anhydride | hv (photocycloaddition), Nucleophile, DCC | Functionalized Spirocyclic Oxetane | Telescoped three-step sequence. |
| Alkene Diols, Aldehydes/Ketones | Acid catalyst | 2-Oxaspiro[m,n]alkane | Prins-pinacol annulation. |
| Furyl-substituted Alcohols | Dy(OTf)3 | Oxaspirocycles | Intramolecular Piancatelli rearrangement. |
| 1,1-Disubstituted Alkenols | Copper catalyst | Spirocyclic Ethers | Enantioselective carboetherification. |
Formation of Azaspiro[4.4]nonane Analogues
The synthesis of azaspiro[4.4]nonane derivatives, nitrogen-containing analogues of the target compound, often employs different synthetic strategies. A notable method involves a domino radical bicyclization of functionalized oxime ethers. acs.org This approach allows for the construction of the 1-azaspiro[4.4]nonane skeleton in moderate yields as a mixture of diastereomers. acs.org The reaction is typically initiated by radical initiators such as 2,2′-azobisisobutyronitrile (AIBN) or triethylborane (B153662) (Et3B) and promoted by a radical mediator like tributyltin hydride (Bu3SnH). acs.org
Another strategy for the construction of the 2-azaspiro[4.4]nonane framework is through phosphine-catalyzed [3+2]-cycloadditions of 2-methylene γ-lactams with ylides derived from 2-butynoic acid derivatives. ontosight.ai This method can directly or indirectly, after a reductive cyclization step, yield the desired spiro-heterocyclic products. ontosight.ai
The table below outlines key methods for the synthesis of azaspiro[4.4]nonane derivatives:
| Precursor Type | Key Reaction | Reagents | Product | Diastereoselectivity | Yield (%) |
| O-benzyl oxime ethers | Domino Radical Bicyclization | AIBN or Et3B, Bu3SnH | 1-Azaspiro[4.4]nonane derivatives | trans preference | 11-67 acs.org |
| 2-methylene γ-lactams and acrylate | Phosphine-catalyzed [3+2]-cycloaddition | Phosphine, 2-butynoic acid derivatives | 2-Azaspiro[4.4]nonan-1-ones | Not specified | Not specified |
Control of Stereochemistry in the Synthesis of Oxaspiro[4.4]nonanes
The control of stereochemistry is a critical aspect of the synthesis of complex molecules like 3-(Bromomethyl)-2-oxaspiro[4.4]nonane, which contains at least one stereocenter at the spirocyclic junction and another at the C3 position of the oxetane ring. Various strategies have been developed to achieve stereocontrol in the synthesis of oxaspiro[4.4]nonanes and their analogues.
Chiral Auxiliary Approaches for Stereochemical Control
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org While specific examples for the synthesis of 3-(Bromomethyl)-2-oxaspiro[4.4]nonane using chiral auxiliaries are not extensively reported, the principles can be applied. For instance, a chiral auxiliary could be attached to the alkene precursor in a Paternò–Büchi reaction to influence the facial selectivity of the cycloaddition. After the reaction, the auxiliary can be removed to yield the enantiomerically enriched spiro-oxetane. Common chiral auxiliaries include oxazolidinones and camphor-derived auxiliaries. researchgate.net In a related context, the synthesis of spirooxoindoles has been achieved with high enantioselectivity through a chiral auxiliary (bicyclic lactam) controlled SNAr reaction. rsc.org
Diastereoselective Synthetic Pathways
Diastereoselective synthesis aims to favor the formation of one diastereomer over others. In the context of oxaspiro[4.4]nonane synthesis, diastereoselectivity can be achieved through various methods. For example, the intramolecular Piancatelli rearrangement of alcohols provides a highly diastereoselective route to oxaspirocycles. nih.gov Similarly, hydrosilylation–iodocyclisation of homopropargylic alcohols can lead to the diastereoselective synthesis of tetrasubstituted oxetanes. qub.ac.uk The stereochemical outcome of the Paternò-Büchi reaction can also be influenced by the reaction conditions and the nature of the substrates, sometimes leading to good diastereoselectivity. slideshare.net
Enantioselective Approaches to Oxaspiro[4.4]nonane Derivatives
Enantioselective synthesis focuses on the preferential formation of one enantiomer. Several catalytic enantioselective methods have been developed for the synthesis of spirocyclic ethers. A copper-catalyzed enantioselective alkene carboetherification of 1,1-disubstituted alkenols provides a powerful way to synthesize chiral spirocyclic ethers. ontosight.ai Furthermore, an iridium and Brønsted acid co-catalyzed enantioselective formal [4+2] cycloaddition has been developed for the synthesis of spiro-N,O-ketals with excellent enantioselectivities. rsc.org The intramolecular oxa-Michael cyclization of ω-unsaturated alcohols, catalyzed by a chiral phosphoric acid, can yield spiro-tetrahydropyrans with high enantioselectivity. rsc.org
Challenges in Synthetic Protocols and Mitigation Strategies
The synthesis of 3-(Bromomethyl)-2-oxaspiro[4.4]nonane and its analogues is not without its challenges. The inherent ring strain of the oxetane ring can make its formation and subsequent manipulation difficult. nih.govacs.org
A significant challenge in the Paternò–Büchi reaction is the potential for competing side reactions, such as the dimerization of the alkene starting material. rsc.orgresearchgate.net This is particularly problematic when using electron-deficient alkenes. A successful mitigation strategy involves the use of an additive, such as p-xylene, which can suppress the competing alkene dimerization and improve the yield of the desired spirocyclic oxetane. rsc.orgresearchgate.net
Another challenge is controlling the regioselectivity and stereoselectivity of the Paternò–Büchi reaction, as the formation of multiple isomers is often possible. mdpi.com The reaction outcome can be influenced by factors such as the electronic nature of the reactants, the solvent, and the temperature. slideshare.net Careful optimization of these parameters is crucial for achieving the desired selectivity.
Furthermore, the synthesis of spirocycles can be complicated by the potential for rearrangement reactions, driven by the release of ring strain. nih.gov The choice of reagents and reaction conditions must be carefully considered to avoid undesired rearrangements and ensure the stability of the spirocyclic framework. For instance, in some cases, the use of basic conditions can suppress unwanted desilylation pathways during cyclization reactions. qub.ac.uk
Racemization at the Spiro Center
There is no specific information available in the reviewed literature concerning the racemization at the spiro center of 3-(Bromomethyl)-2-oxaspiro[4.4]nonane. The stereochemical stability of the spiro center is a critical aspect of the synthesis of enantiomerically pure spirocyclic compounds. In principle, racemization at a spiro center can occur if a synthetic step involves the formation of a planar intermediate or an intermediate with a low barrier to inversion at the spiro atom.
For spiroketals, the stability of the spiro center is often high. However, certain reaction conditions, such as strongly acidic or basic environments, or high temperatures, could potentially lead to ring-opening and closing equilibria that might compromise the stereochemical integrity of the spiro center. Without specific studies on 3-(Bromomethyl)-2-oxaspiro[4.4]nonane, any discussion on its racemization would be purely speculative.
Byproduct Formation and Selectivity Issues in Reaction Pathways
Detailed information on byproduct formation and selectivity issues specifically for the synthesis of 3-(Bromomethyl)-2-oxaspiro[4.4]nonane is not documented in the available scientific literature. However, general challenges in the synthesis of related spiro compounds, particularly spiroketals and functionalized lactones, can provide some insight into potential side reactions and selectivity problems.
In the synthesis of functionalized spiro-gamma-lactones, potential byproducts could arise from:
Regioselectivity Issues: In reactions involving the formation of the lactone ring, incorrect regioselection during cyclization can lead to the formation of isomeric products.
Stereoselectivity Issues: The formation of diastereomers is a common challenge in spirocycle synthesis. The relative orientation of substituents on both rings needs to be controlled. In the case of 3-(Bromomethyl)-2-oxaspiro[4.4]nonane, the stereochemistry at the C3 position bearing the bromomethyl group relative to the spiro center is crucial.
Side Reactions of the Bromomethyl Group: The bromomethyl group is a reactive functional handle. Under certain reaction conditions, it could participate in intermolecular or intramolecular side reactions, such as substitution or elimination, leading to the formation of impurities.
Rearrangement Reactions: Acid- or base-catalyzed rearrangements of the spirocyclic scaffold could lead to the formation of constitutional isomers.
Table 1: Potential Byproducts in the Synthesis of Functionalized 2-Oxaspiro[4.4]nonanes
| Potential Byproduct Type | Description |
| Diastereomers | Compounds with a different relative configuration at the C3 position and the spiro center. |
| Regioisomers | Isomeric lactones with a different ring size or point of attachment of the side chain. |
| Elimination Products | Formation of an exocyclic double bond from the bromomethyl group. |
| Substitution Products | Reaction of the bromomethyl group with nucleophiles present in the reaction mixture. |
Without specific experimental data for the synthesis of 3-(Bromomethyl)-2-oxaspiro[4.4]nonane, this remains a generalized overview of potential challenges.
Chemical Reactivity and Derivatization of 3 Bromomethyl 2 Oxaspiro 4.4 Nonane
Reactivity of the Bromomethyl Group
The primary site of reactivity in 3-(Bromomethyl)-2-oxaspiro[4.4]nonane is the carbon-bromine bond. The bromine atom, being a good leaving group, facilitates a variety of reactions at the adjacent methylene (B1212753) carbon.
Nucleophilic Substitution Reactions
The bromomethyl group is susceptible to attack by a wide range of nucleophiles, leading to the displacement of the bromide ion. This SN2-type reaction is a versatile method for introducing diverse functional groups onto the 2-oxaspiro[4.4]nonane scaffold. The general mechanism involves the backside attack of the nucleophile on the electrophilic carbon atom bonded to the bromine.
Common nucleophiles that can be employed in these reactions include:
Hydroxide and alkoxides: to form alcohols and ethers.
Cyanide: to introduce a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.
Azide: leading to the formation of an organic azide, a precursor for amines via reduction or for the synthesis of triazoles through cycloaddition reactions.
Thiolates: to generate thioethers.
Carboxylates: to form esters.
The efficiency of these substitution reactions is influenced by factors such as the nature of the nucleophile, the solvent, and the reaction temperature.
Table 1: Examples of Nucleophilic Substitution Reactions
| Nucleophile | Reagent Example | Product Functional Group |
|---|---|---|
| Hydroxide | Sodium Hydroxide (NaOH) | Alcohol (-CH₂OH) |
| Alkoxide | Sodium Methoxide (NaOCH₃) | Ether (-CH₂OCH₃) |
| Cyanide | Sodium Cyanide (NaCN) | Nitrile (-CH₂CN) |
| Azide | Sodium Azide (NaN₃) | Azide (-CH₂N₃) |
Elimination Reactions
Under strongly basic conditions, 3-(Bromomethyl)-2-oxaspiro[4.4]nonane can undergo elimination reactions. This process, typically following an E2 mechanism, involves the abstraction of a proton from the carbon adjacent to the bromomethyl group (the β-carbon) by a strong, sterically hindered base, with the concurrent departure of the bromide ion. This results in the formation of a double bond.
For 3-(Bromomethyl)-2-oxaspiro[4.4]nonane, the most likely elimination product would be 3-methylene-2-oxaspiro[4.4]nonane. The choice of a strong, non-nucleophilic base, such as potassium tert-butoxide, is crucial to favor elimination over substitution. quora.com
Radical Reactions
The carbon-bromine bond can also undergo homolytic cleavage upon exposure to radical initiators, such as UV light or chemical initiators like AIBN (azobisisobutyronitrile). This generates a primary alkyl radical, which can then participate in various radical-mediated transformations. youtube.com A common reaction is radical-initiated reduction, where the bromine atom is replaced by a hydrogen atom using a radical chain carrier like tributyltin hydride. libretexts.org
Transformations of the Oxaspiro[4.4]nonane Core
The 2-oxaspiro[4.4]nonane ring system, which is a type of spirocyclic ether, is generally stable. However, under specific conditions, it can be chemically modified.
Oxidation Reactions of Spirocyclic Ethers
Oxidation of the oxaspiro[4.4]nonane core can be challenging due to the inherent stability of the ether linkage. However, forceful oxidation conditions can lead to ring-opening or the formation of lactones. For instance, oxidation adjacent to the ether oxygen (at the α-position) could potentially yield a lactone if a suitable oxidant is employed. The specific products would depend on the reagents and reaction conditions. Substituted homoallylic alcohols, which can be precursors to or derived from such spiro systems, have been shown to undergo oxidation to form carbonyl compounds or epoxidation products depending on the oxidant used. mdpi.com
Reduction Reactions of Oxaspiro[4.4]nonane Derivatives
The ether linkage in the 2-oxaspiro[4.4]nonane core is generally resistant to reduction. Cleavage of the C-O bond typically requires harsh conditions, such as treatment with strong acids like HBr or HI, which can lead to ring-opening. youtube.com For instance, reaction with HBr could potentially cleave the ether, resulting in a bromo-alcohol. The regioselectivity of this cleavage would depend on the specific reaction mechanism (SN1 or SN2), which is influenced by the substitution pattern of the ether carbons. youtube.com
Table 2: Potential Transformations of the Oxaspiro[4.4]nonane Core
| Reaction Type | Reagent Example | Potential Product |
|---|---|---|
| Oxidation | Strong Oxidizing Agent | Lactone or Ring-Opened Products |
Ring-Opening and Ring-Closure Reactions of Spirocyclic Systems
The 2-oxaspiro[4.4]nonane system, a type of spiro-lactone, is susceptible to ring-opening reactions under various nucleophilic and electrophilic conditions. The stability of the lactone's ester linkage is a key factor in its reactivity. Like other heterocyclic systems, the regioselectivity of these reactions is often governed by steric and electronic effects. researchgate.netmagtech.com.cn
Nucleophilic attack, typically at the carbonyl carbon, can lead to the cleavage of the ester bond and the opening of the five-membered oxygen-containing ring. This can be initiated by reagents such as hydroxides, alkoxides, or amines, resulting in a cyclopentane (B165970) ring bearing both a carboxylate (or its derivative) and a hydroxymethyl side chain. The reaction pathway is analogous to the saponification of acyclic esters.
Conversely, ring-closure reactions can be employed to form the spiro-lactone from a suitable precursor. For instance, an appropriately substituted cyclopentane derivative containing both a carboxylic acid group and a hydroxymethyl group can undergo intramolecular esterification (lactonization) to form the 2-oxaspiro[4.4]nonane ring. organic-chemistry.org Tandem ring-opening/ring-closing metathesis reactions on related furan-based systems have also been explored as a strategy to construct the 2-oxaspiro[4.4]octane core, demonstrating the dynamic nature of these cyclic systems. mdpi.com Furthermore, epoxide-opening reactions on precursors can be strategically used to induce cyclization, yielding spiro-lactone structures. researchgate.net These ring-opening and ring-closure (RORC) reactions are fundamental transformations that allow for the interconversion of the spirocyclic system and its acyclic precursors, providing pathways for further functionalization. mdpi.com
Formation of Complex Spirocyclic Derivatives
The derivatization of the 2-oxaspiro[4.4]nonane skeleton is crucial for synthesizing novel compounds with potentially valuable properties. Annelation, N-alkylation, and spirocyclization are key strategies to build molecular complexity.
Annelation Reactions to Form Nitrogen Heterocycles
Annelation, the construction of a new ring fused to an existing one, is a powerful method for generating polycyclic nitrogen heterocycles from spirocyclic precursors. nih.gov These reactions often proceed through stepwise mechanisms involving Michael addition followed by cyclization, or through concerted cycloaddition pathways. mdpi.com
A key precursor, 2-oxaspiro[4.4]nonane-1,3-dione, serves as a starting point for the synthesis of pyridazinone derivatives. The process begins with the conversion of the dione (B5365651) into γ-oxocarboxylic acids through Friedel–Crafts or Grignard reactions. mdpi.com Subsequent ring-closure of these γ-oxocarboxylic acid intermediates with hydrazine (B178648) hydrate (B1144303) in refluxing ethanol (B145695) leads to the formation of the corresponding spiro[cyclopentane-pyridazinone] derivatives in good yields. mdpi.com This cyclization is a common and effective method for constructing the six-membered pyridazinone ring. mdpi.com
| Starting γ-Oxocarboxylic Acid | Reactant | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 1-(4-Methoxybenzoyl)cyclopentane-1-carboxylic acid | Hydrazine hydrate | 4-(4-Methoxyphenyl)-2,3-diazaspiro[4.4]non-3-en-1-one | 85 | mdpi.com |
| 1-(4-Methylbenzoyl)cyclopentane-1-carboxylic acid | Hydrazine hydrate | 4-(p-Tolyl)-2,3-diazaspiro[4.4]non-3-en-1-one | 82 | mdpi.com |
| 1-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid | Hydrazine hydrate | 4-(4-Chlorophenyl)-2,3-diazaspiro[4.4]non-3-en-1-one | 78 | mdpi.com |
The spiro[cycloalkane]pyridazinones can be further elaborated to create fused heterocyclic systems containing triazole or tetrazole rings. mdpi.com The synthesis of these annelated derivatives begins with the conversion of the pyridazinone to its corresponding pyridazine-thione. This thionation is typically achieved by reacting the pyridazinone with a sulfurating agent like phosphorus pentasulfide in refluxing toluene. mdpi.com
The resulting thioxo derivatives are key intermediates. To form tetrazolo-pyridazinones, the thione is reacted with hydrazine to form a hydrazono intermediate, which is then diazotized to induce ring closure and form the fused tetrazole ring. mdpi.com For the synthesis of triazolo-pyridazinone derivatives, the pyridazine-thiones are refluxed with benzoic acid hydrazide in n-butanol, leading to the annelated triazole ring system. mdpi.com
| Starting Compound | Reaction Steps | Final Product | Overall Yield (%) | Reference |
|---|---|---|---|---|
| Spiro[cycloalkane]pyridazinone | 1. Thionation (P4S10) 2. Reaction with Hydrazine 3. Diazotization | Spiro[cycloalkane-tetrazolo[1,5-b]pyridazine] | Variable | mdpi.com |
| Spiro[cycloalkane]pyridazine-thione | Reaction with Benzoic acid hydrazide | Spiro[cycloalkane-triazolo[4,3-b]pyridazine] | 14-42 | mdpi.com |
N-Alkylation Reactions for Further Derivative Synthesis
The nitrogen atoms within the pyridazinone ring provide sites for further functionalization through N-alkylation. This reaction allows for the introduction of various alkyl or aralkyl groups, modifying the steric and electronic properties of the molecule. N-alkylation of spiro-pyridazinones can be achieved using alkyl halides, such as methyl iodide, in the presence of a strong base like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF). mdpi.com This method generally leads to N-methylation in medium yields. mdpi.com For bulkier groups, such as a benzyl (B1604629) group, alternative conditions using cesium carbonate as the base may be required to obtain the desired N-benzylated products. mdpi.com The regioselectivity of N-alkylation can sometimes be challenging, as competition between N- and O-alkylation can occur in related pyridone systems. sciforum.net
| Starting Pyridazinone | Alkylating Agent | Base/Solvent | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 4-(p-Tolyl)-2,3-diazaspiro[4.4]non-3-en-1-one | Methyl iodide | NaH / THF | 2-Methyl-4-(p-tolyl)-2,3-diazaspiro[4.4]non-3-en-1-one | 45 | mdpi.com |
| 4-(4-Chlorophenyl)-2,3-diazaspiro[4.4]non-3-en-1-one | Methyl iodide | NaH / THF | 4-(4-Chlorophenyl)-2-methyl-2,3-diazaspiro[4.4]non-3-en-1-one | 51 | mdpi.com |
| 4-(p-Tolyl)-2,3-diazaspiro[4.4]non-3-en-1-one | Benzyl bromide | Cs2CO3 / Acetonitrile (B52724) | 2-Benzyl-4-(p-tolyl)-2,3-diazaspiro[4.4]non-3-en-1-one | 48 | mdpi.com |
Spirocyclization with Diverse Ring Systems (e.g., Azaspirocycles, Dioxaspirocycles)
The transformation of the 3-(Bromomethyl)-2-oxaspiro[4.4]nonane framework into other spirocyclic systems, such as azaspirocycles or dioxaspirocycles, represents an advanced derivatization strategy. While the direct conversion of this specific spiro-lactone is not extensively detailed, the synthesis of such complex spiro-heterocycles is a significant area of organic chemistry. nih.govnih.gov
The synthesis of azaspirocycles, for example, is often achieved through methods like ring-closing metathesis, epoxide opening, or reductive amination on specifically designed precursors. nih.gov These methods build the spirocyclic core from non-spirocyclic starting materials. Similarly, the construction of dioxaspirocycles, like spiro orthocarbonates, can be accomplished through various routes, and these compounds are known to undergo double ring-opening polymerization. nih.gov
The functional handles present in 3-(Bromomethyl)-2-oxaspiro[4.4]nonane—the electrophilic bromomethyl group and the lactone—offer potential for intramolecular reactions to form new spiro rings. For instance, a reaction sequence involving ring-opening of the lactone to unmask a nucleophile, followed by intramolecular substitution of the bromide, could theoretically lead to a new spirocyclic product. However, the literature more commonly describes the synthesis of these diverse spirocycles from acyclic or monocyclic precursors rather than through the interconversion of existing spiro systems. researchgate.netmdpi.com
Stereochemical Considerations in Oxaspiro 4.4 Nonane Chemistry
Conformational Analysis of the Spirocyclic System
The 2-oxaspiro[4.4]nonane ring system consists of two five-membered rings, a cyclopentane (B165970) and a γ-lactone (tetrahydrofuran-2-one), fused at a single carbon atom, the spirocenter. The conformational behavior of this system is complex due to the inherent puckering of five-membered rings. Both the cyclopentane and the lactone rings can adopt various envelope and twist conformations to minimize steric and torsional strain.
Chirality and Stereoisomerism in 3-(Bromomethyl)-2-oxaspiro[4.4]nonane
The compound 3-(Bromomethyl)-2-oxaspiro[4.4]nonane possesses multiple stereogenic centers, leading to the possibility of several stereoisomers. The primary sources of chirality in this molecule are:
The Spirocenter: The carbon atom common to both rings (C-5) is a quaternary stereocenter.
The Substituted Carbon of the Lactone Ring: The carbon atom bearing the bromomethyl group (C-3) is also a stereocenter.
Consequently, 3-(Bromomethyl)-2-oxaspiro[4.4]nonane can exist as a mixture of diastereomers and enantiomers. The relative stereochemistry between the spirocenter and the C-3 position defines the diastereomers (e.g., cis or trans with respect to the orientation of the bromomethyl group relative to the cyclopentane ring). Each of these diastereomers can exist as a pair of enantiomers.
The absolute configuration of these stereocenters is crucial for the molecule's biological activity and its utility as a chiral building block in synthesis. The reactive bromomethyl group's spatial orientation is fixed by the stereochemistry, which will dictate the stereochemical outcome of subsequent nucleophilic substitution reactions.
Diastereomeric Control in Reaction Pathways
The synthesis of 3-(Bromomethyl)-2-oxaspiro[4.4]nonane and related compounds often involves cyclization reactions where the stereochemistry of the newly formed ring is controlled by the existing stereocenters in the precursor. For example, the bromolactonization of α-allyl carboxylic acids containing a carbocyclic structure is a common method to generate this type of spiro-γ-lactone. acs.org
During such reactions, the incoming bromine and the carboxylate group can add to the double bond in either a syn or anti fashion, leading to the formation of two possible diastereomers. The diastereoselectivity of this process is influenced by several factors:
The nature of the brominating agent.
The solvent used.
The presence of catalysts or additives.
The conformational preferences of the starting material.
For instance, in the synthesis of related highly substituted γ-lactones, a dichloromethane-toluene solvent mixture was found to provide the highest diastereoselectivity. researchgate.net The ability to control the formation of a specific diastereomer is a significant challenge and a key goal in the synthesis of these complex molecules. In some cases, unexpected inversions of configuration at the spirocenter have been observed under certain reaction conditions. nih.gov
Enantioselective Approaches and Asymmetric Synthesis
Given the importance of chirality in the biological activity of spirocyclic compounds, significant effort has been devoted to the development of enantioselective synthetic methods. acs.org Asymmetric synthesis aims to produce a single enantiomer of a chiral compound, which is often the desired outcome for pharmaceutical applications.
Several strategies have been employed for the asymmetric synthesis of spiro-γ-lactones like 3-(Bromomethyl)-2-oxaspiro[4.4]nonane:
Chiral Catalysts: The use of chiral catalysts is a powerful approach to induce enantioselectivity. For example, BINOL-derived chiral bifunctional sulfide (B99878) catalysts have been successfully used in the enantioselective bromolactonization of α-allyl carboxylic acids to produce chiral α-spiro-γ-lactones. acs.orgnih.gov This method allows for the creation of the γ-chiral center with high enantiomeric excess (ee). acs.org
Chiral Auxiliaries: Attaching a chiral auxiliary to the starting material can direct the stereochemical outcome of a reaction, after which the auxiliary can be removed.
Resolution of Racemates: In some cases, a racemic mixture of the spirocycle is synthesized and then the enantiomers are separated, a process known as resolution. acs.org This can be achieved through various techniques, including chiral chromatography or crystallization with a chiral resolving agent.
The development of efficient and highly enantioselective methods for the synthesis of spirocyclic lactones is an active area of research, driven by the potential of these compounds as valuable intermediates in the synthesis of complex natural products and pharmaceuticals. researchgate.netrsc.org Nickel-catalyzed enantioselective α-spirocyclization of lactones represents another promising strategy for accessing these chiral frameworks. acs.org
Advanced Spectroscopic and Analytical Characterization Techniques for Oxaspiro 4.4 Nonane Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
In the ¹H NMR spectrum of 3-(Bromomethyl)-2-oxaspiro[4.4]nonane, distinct signals corresponding to each unique proton environment are expected. The chemical shift (δ), integration, and multiplicity of these signals are key to assigning the structure.
The protons of the bromomethyl group (-CH₂Br) are anticipated to appear as a doublet or an AB quartet in the downfield region, typically between 3.4 and 3.8 ppm. This downfield shift is due to the deshielding effect of the adjacent electronegative bromine atom. The proton on the chiral center at C3 would likely resonate as a multiplet, its chemical shift influenced by both the adjacent oxygen and the bromomethyl group. The protons of the five-membered cyclopentane (B165970) ring of the spirocyclic system would produce a complex series of multiplets in the upfield region, generally between 1.5 and 2.5 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts for 3-(Bromomethyl)-2-oxaspiro[4.4]nonane
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| -CH₂Br | 3.4 - 3.8 | Doublet or AB Quartet |
| H-3 | 4.0 - 4.5 | Multiplet |
Note: These are predicted values. Actual experimental values may vary based on solvent and experimental conditions.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. For 3-(Bromomethyl)-2-oxaspiro[4.4]nonane, eight distinct signals are expected, corresponding to the eight carbon atoms in the structure.
The carbon of the bromomethyl group (-CH₂Br) would appear in the range of 30-40 ppm. The carbon atom at the C3 position, bonded to both the oxygen and the bromomethyl group, would be found further downfield, likely in the 70-80 ppm range. The spiro carbon atom, being a quaternary carbon, would exhibit a characteristic chemical shift, typically between 60 and 80 ppm. The remaining carbons of the cyclopentane ring would resonate in the aliphatic region of the spectrum, between 20 and 45 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for 3-(Bromomethyl)-2-oxaspiro[4.4]nonane
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -CH₂Br | 30 - 40 |
| C-3 | 70 - 80 |
| C-4 (Spiro) | 60 - 80 |
Note: These are predicted values. Actual experimental values may vary based on solvent and experimental conditions.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of 3-(Bromomethyl)-2-oxaspiro[4.4]nonane. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).
The expected molecular formula for 3-(Bromomethyl)-2-oxaspiro[4.4]nonane is C₉H₁₅BrO. The primary fragmentation pathway would likely involve the loss of the bromine atom or the bromomethyl group. The cleavage of the spirocyclic ring system could also lead to characteristic fragment ions, providing further confirmation of the structure.
Table 3: Predicted HRMS Data for 3-(Bromomethyl)-2-oxaspiro[4.4]nonane
| Ion | Formula | Calculated m/z |
|---|---|---|
| [M]⁺ (with ⁷⁹Br) | C₉H₁₅⁷⁹BrO⁺ | 219.0334 |
| [M]⁺ (with ⁸¹Br) | C₉H₁₅⁸¹BrO⁺ | 221.0313 |
| [M-Br]⁺ | C₉H₁₅O⁺ | 139.1123 |
Note: These are predicted values. Actual experimental values may vary based on ionization technique and experimental conditions.
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are essential for the separation and purification of compounds, as well as for the assessment of their purity.
High-Performance Liquid Chromatography (HPLC) is a premier technique for separating components of a mixture, quantifying their amounts, and assessing the purity of a compound. For a molecule like 3-(Bromomethyl)-2-oxaspiro[4.4]nonane, reversed-phase HPLC would be a suitable method. In this mode, a nonpolar stationary phase (such as C18) is used with a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol).
The retention time of the compound is a key parameter, indicating how long it takes for the analyte to pass through the column. The purity of the sample can be determined by the presence of a single, sharp peak in the chromatogram. The area under the peak is proportional to the concentration of the compound.
Table 4: Typical HPLC Parameters for Analysis of 3-(Bromomethyl)-2-oxaspiro[4.4]nonane
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV (e.g., at 210 nm) or Mass Spectrometry |
| Injection Volume | 10 µL |
Note: These are typical starting conditions and would require optimization for this specific compound.
Preparative Thin-Layer Chromatography (TLC) for Purification
Preparative Thin-Layer Chromatography (TLC) is a widely utilized chromatographic technique for the purification of small quantities of compounds, typically in the range of 10 to 100 mg. rochester.edu This method is particularly advantageous for separating components in a reaction mixture with very similar retention factors (Rƒ) that may be difficult to resolve by flash column chromatography. researchgate.net The technique employs a stationary phase, such as silica (B1680970) gel or alumina, coated onto a glass or plastic plate, and a mobile phase, which is a solvent system that moves up the plate by capillary action. researchgate.net
In the context of synthesizing 3-(Bromomethyl)-2-oxaspiro[4.4]nonane and its derivatives, preparative TLC serves as a crucial step to isolate the target compound from unreacted starting materials, byproducts, and other impurities. The separation is based on the differential partitioning of the components between the stationary and mobile phases. For oxaspiro[4.4]nonane derivatives, a typical stationary phase is silica gel 60 F254, and the mobile phase is often a mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate.
The process involves applying a concentrated solution of the crude reaction mixture as a narrow band near the bottom of the TLC plate. rochester.edu The plate is then placed in a developing chamber containing the chosen solvent system. As the solvent front ascends the plate, the components of the mixture are separated into distinct bands based on their polarity. After development, the separated bands are visualized, commonly under UV light if the compounds are UV-active, or by using a staining agent. rochester.edu The band corresponding to the desired product is then carefully scraped from the plate. rochester.edu The compound is subsequently extracted from the silica gel using a polar solvent, filtered, and the solvent is evaporated to yield the purified product. rochester.edu
The efficiency of the purification is highly dependent on the choice of the solvent system, which is typically optimized using analytical TLC prior to the preparative scale separation. The goal is to achieve a significant difference in the Rƒ values of the target compound and any impurities.
Table 1: Illustrative Parameters for Preparative TLC Purification of 3-(Bromomethyl)-2-oxaspiro[4.4]nonane
| Parameter | Value/Description |
| Stationary Phase | Silica gel 60 F254, 1000 µm thickness |
| Plate Dimensions | 20 cm x 20 cm |
| Mobile Phase | Hexane:Ethyl Acetate (8:2, v/v) |
| Sample Loading | 80 mg of crude product dissolved in dichloromethane |
| Development | In a saturated chromatography tank until the solvent front is 1 cm from the top |
| Visualization | UV light (254 nm) and/or staining with potassium permanganate (B83412) solution |
| Product Extraction | Scraping the silica band corresponding to the product and eluting with ethyl acetate |
X-ray Crystallography for Absolute Stereochemistry and Conformation
X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. thieme-connect.de It is the most definitive method for determining the absolute stereochemistry and solid-state conformation of chiral molecules, provided that a suitable single crystal of the compound can be obtained. researchgate.netnih.gov The technique relies on the diffraction of X-rays by the electron clouds of the atoms in the crystal lattice. The resulting diffraction pattern is used to calculate an electron density map, from which the positions of the atoms can be determined. thieme-connect.de
For a chiral molecule like 3-(Bromomethyl)-2-oxaspiro[4.4]nonane, which contains stereocenters, determining the absolute configuration is crucial for understanding its biological activity and chemical properties. X-ray crystallography can unambiguously establish the R or S configuration at each chiral center. researchgate.net This is achieved through the analysis of anomalous dispersion, an effect that occurs when the X-ray wavelength is near the absorption edge of an atom in the crystal. thieme-connect.de This effect leads to small, but measurable, differences in the intensities of Friedel pairs (reflections hkl and -h-k-l), which allows for the determination of the absolute structure. ed.ac.uk
The Flack parameter is a critical value calculated during the refinement of the crystal structure that indicates the absolute configuration of the molecule. nih.goved.ac.uk A Flack parameter close to zero for a given enantiomer confirms that the assigned absolute configuration is correct, while a value close to one indicates that the inverted structure is the correct one. ed.ac.uk
In addition to absolute stereochemistry, X-ray crystallography reveals detailed conformational information, such as bond lengths, bond angles, and torsion angles. For oxaspiro[4.4]nonane derivatives, this can provide insights into the puckering of the cyclopentane and tetrahydrofuran (B95107) rings and the orientation of substituents. This information is invaluable for structure-activity relationship (SAR) studies and for understanding intermolecular interactions in the solid state.
Table 2: Hypothetical Crystallographic Data for a Derivative of 3-(Bromomethyl)-2-oxaspiro[4.4]nonane
| Parameter | Value |
| Empirical Formula | C₁₀H₁₅BrO₂ |
| Formula Weight | 247.13 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | a = 6.54 Å, b = 10.21 Å, c = 15.89 Å |
| Volume | 1062.5 ų |
| Z | 4 |
| Calculated Density | 1.545 Mg/m³ |
| Flack Parameter | 0.02(3) |
Applications of Oxaspiro 4.4 Nonane Derivatives in Chemical Research and Development
Role as Synthetic Building Blocks for Complex Molecules
The oxaspiro[4.4]nonane framework serves as a versatile synthetic building block, enabling the construction of complex molecular architectures. The spirocyclic core imparts a defined three-dimensional geometry, which is a desirable feature in the synthesis of natural products and other intricate organic molecules. The functional handles, such as the bromomethyl group in 3-(Bromomethyl)-2-oxaspiro[4.4]nonane, provide reactive sites for further chemical transformations and elaboration. This allows for the incremental exploration of chemical space in three dimensions, moving away from the predominantly planar structures that have historically dominated synthetic chemistry. The inherent rigidity and defined stereochemistry of the spirocyclic system make it an attractive starting point for syntheses where control over the spatial arrangement of atoms is crucial.
Development of Scaffolds with High Fsp3 Character in Drug Design
In contemporary drug discovery, there is a significant trend towards molecules with greater three-dimensionality, a property often quantified by the fraction of sp3-hybridized carbons (Fsp3). A higher Fsp3 character is correlated with improved clinical success, as it can lead to enhanced solubility, better metabolic stability, and more specific interactions with biological targets. Spirocycles are inherently rich in sp3 carbons, making them ideal scaffolds for designing drug candidates with favorable physicochemical and pharmacokinetic profiles.
The oxaspiro[4.4]nonane skeleton is a prime example of a scaffold with high Fsp3 character. By incorporating this motif, medicinal chemists can move away from the "flatland" of traditional aromatic-heavy compounds. This structural complexity allows for the presentation of substituents in precise vectors in three-dimensional space, which can facilitate optimal binding to the complex surfaces of protein targets. The development of compound libraries based on spirocyclic scaffolds like oxaspiro[4.4]nonane is a key strategy for populating chemical space with novel, drug-like molecules. bldpharm.com
The incorporation of the oxaspiro[4.4]nonane scaffold significantly influences key physicochemical parameters that govern a molecule's drug-like properties. The increase in Fsp3 character generally leads to a decrease in lipophilicity, which is reflected in lower LogP and clogP values. This is advantageous as high lipophilicity is often associated with poor solubility, promiscuous binding, and toxicity.
Table 1: Impact of Fsp3 Character on Physicochemical Properties
| Physicochemical Parameter | Trend with Increasing Fsp3 Character | Rationale |
| LogP / clogP | Decrease | Saturated scaffolds are less lipophilic than aromatic systems. |
| Aqueous Solubility | Increase | Lower lipophilicity generally correlates with higher water solubility. |
| Melting Point | Decrease | Disruption of crystal lattice packing compared to flat, planar molecules. |
| Metabolic Stability | Increase | Fewer sites susceptible to oxidative metabolism (e.g., aromatic C-H bonds). |
Templates for Bioactive Compound Discovery
The rigid framework of oxaspiro[4.4]nonane derivatives makes them excellent templates for the discovery of new bioactive compounds. By decorating the core scaffold with various functional groups, chemists can generate libraries of diverse compounds for screening against biological targets.
The discovery of potent and selective enzyme inhibitors is a cornerstone of drug development. While direct examples involving the oxaspiro[4.4]nonane scaffold are not prominently documented, the use of related spirocyclic templates in this area is well-established. For instance, novel inhibitors of TNF-α converting enzyme (TACE), a key target in inflammatory diseases, have been developed using a spirocyclopropyl scaffold. nih.govresearchgate.net In these inhibitors, the spirocyclic core serves to orient the crucial zinc-binding groups—either a hydroxamate or a carboxylate—for optimal interaction within the enzyme's active site. nih.govkisti.re.kr X-ray crystallography has confirmed how the rigid spirocyclic structure positions the functional groups to achieve nanomolar inhibitory potency. researchgate.net This demonstrates the principle that spirocyclic templates can serve as effective platforms for designing potent enzyme inhibitors by enforcing a bioactive conformation.
Spirocyclic systems are found in numerous natural products and have been associated with a wide array of biological activities. nih.govresearchgate.net Derivatives of the related 1,6-dioxaspiro[4.4]nonane moiety, isolated from fungal sources, have shown weak inhibitory activity against cancer cell lines. nih.gov The broader class of spiro compounds has demonstrated significant potential, with activities including anti-inflammatory, antimicrobial, antiviral, and antitumor effects. nih.gov The structural novelty and three-dimensionality of the oxaspiro[4.4]nonane core make it an attractive scaffold for exploring new biological activities. By generating libraries based on this template, researchers can screen for novel therapeutic agents across a wide range of disease areas.
Table 2: Potential Biological Activities of Spirocyclic Scaffolds
| Biological Activity | Associated Spirocyclic Class (Example) | Reference |
| Anticancer | Spirooxyindole Lactam | nih.gov |
| Antiviral | Hyperolactones (Spirolactone) | nih.gov |
| Anti-inflammatory | Bipolaricins (Spiro[4.4.0] tetrahydrofurans) | nih.gov |
| Antifungal | Griseofulvin | nih.gov |
| ACE Inhibition | Spirapril | nih.gov |
Many biologically active natural products contain spirocyclic motifs, including the spiro[4.4]nonane skeleton. nih.govresearchgate.net This makes laboratory-accessible building blocks like 3-(Bromomethyl)-2-oxaspiro[4.4]nonane valuable starting points for the synthesis of natural product analogues. These analogues are crucial for structure-activity relationship (SAR) studies, allowing researchers to understand which parts of the molecule are essential for its biological effect and to design simplified or more potent versions. For example, the synthesis of analogues of 1α,25-dihydroxyvitamin D3 has been accomplished using a related 2-oxaspiro[4.5]decane CD-ring modification. researchgate.net This strategy of replacing or mimicking a portion of a natural product with a spirocyclic moiety allows for the exploration of novel biological properties and the development of new therapeutic leads. nih.gov
Design of Novel Heterocyclic Systems with Pharmacological Relevance
The oxaspiro[4.4]nonane scaffold, a key structural motif present in "3-(Bromomethyl)-2-oxaspiro[4.4]nonane", represents a valuable starting point for the design of novel heterocyclic systems with significant pharmacological potential. The inherent three-dimensionality and conformational rigidity of the spirocyclic system offer a unique topographical presentation of functional groups for interaction with biological targets. The presence of a reactive bromomethyl group further enhances the synthetic utility of this scaffold, allowing for its elaboration into a diverse array of more complex heterocyclic structures.
Research into spiro compounds, including those with an oxaspiro[4.4]nonane core, has highlighted their potential in the development of therapeutic agents. For instance, derivatives of azaspirodiones have been synthesized from 2-oxaspiro[4.4]nonane-1,3-dione, and subsequent pharmacological screening has been conducted on these novel compounds. nih.gov While specific studies on "3-(Bromomethyl)-2-oxaspiro[4.4]nonane" are not extensively detailed in available literature, the broader class of oxaspiro and other spiro-heterocyclic compounds has been investigated for various medicinal applications.
The design of novel heterocyclic compounds is a cornerstone of modern medicinal chemistry, with a focus on creating molecules that can interact specifically with biological targets to treat diseases. nih.govepa.gov The incorporation of the oxaspiro[4.4]nonane moiety can lead to the development of compounds with potential activities as anticancer or antimicrobial agents, by serving as a rigid core to which various pharmacophoric groups can be attached. nih.govmdpi.com
The strategic use of building blocks like "3-(Bromomethyl)-2-oxaspiro[4.4]nonane" allows for the systematic exploration of chemical space around a defined scaffold. The reactivity of the bromomethyl group can be exploited in nucleophilic substitution reactions to introduce a variety of other heterocyclic rings, linkers, or functional groups known to be important for pharmacological activity. This approach is central to structure-activity relationship (SAR) studies, where systematic modifications of a lead compound are made to optimize its biological activity.
The table below summarizes the potential pharmacological relevance of heterocyclic systems that could be derived from oxaspiro[4.4]nonane derivatives, based on the activities observed for related spiro and heterocyclic compounds.
| Potential Pharmacological Area | Rationale based on Related Structures | Potential for Oxaspiro[4.4]nonane Derivatives |
| Neurological Disorders | Certain spiro compounds have been investigated for their potential in treating neurological conditions. ontosight.ai | The rigid spirocyclic core could be used to design ligands for specific receptor subtypes in the central nervous system. |
| Anticancer Agents | Novel heterocyclic compounds incorporating different scaffolds have shown potent anticancer activity. nih.gov | The oxaspiro[4.4]nonane framework could serve as a scaffold for the development of new cytotoxic agents. |
| Antimicrobial Agents | The synthesis of novel heterocycles is a key strategy in the search for new antimicrobial drugs. mdpi.com | Derivatives of "3-(Bromomethyl)-2-oxaspiro[4.4]nonane" could be explored for their potential antibacterial or antifungal properties. |
| Anticonvulsants | Pharmacological screening of some spiro compounds has included evaluation for anticonvulsant activity. nih.gov | The unique stereochemistry of the oxaspiro[4.4]nonane system may be beneficial for designing new anticonvulsant drugs. |
The synthesis of such novel heterocyclic systems often involves multi-step reaction sequences. The initial functionalization of the oxaspiro[4.4]nonane core, for example, through the bromomethyl group, is a critical step that opens up avenues for further chemical transformations. These transformations can include cyclization reactions to form fused or spiro-fused heterocyclic rings, or coupling reactions to attach other pharmacologically active moieties.
Future Perspectives and Research Directions in Oxaspiro 4.4 Nonane Chemistry
Advancements in Stereoselective Synthesis of Complex Oxaspiro[4.4]nonane Structures
The control of stereochemistry is paramount in the synthesis of biologically active molecules. Future research in the field of oxaspiro[4.4]nonanes will undoubtedly focus on the development of more efficient and highly stereoselective synthetic methods. While significant progress has been made, the diastereoselective and enantioselective synthesis of highly substituted oxaspiro[4.4]nonane cores remains a challenge.
One promising avenue is the use of chiral catalysts, including organocatalysts and transition-metal complexes, to control the formation of stereocenters during the spirocyclization step. For instance, asymmetric intramolecular aldol (B89426) or Michael reactions could be employed to construct the cyclopentane (B165970) ring with high stereocontrol. Furthermore, the development of novel chiral auxiliaries that can be easily attached to and removed from the precursors of oxaspiro[4.4]nonanes will be crucial for the synthesis of enantiopure compounds.
A key area of development will be the stereoselective synthesis of intricate spironucleosides derived from oxaspiro[4.4]nonane scaffolds. mdpi.com These compounds, which are analogues of natural nucleosides, have shown significant potential as therapeutic agents. Future work will likely involve the development of novel glycosylation methods that allow for the precise control of the anomeric stereocenter.
Table 1: Potential Stereoselective Strategies for Oxaspiro[4.4]nonane Synthesis
| Strategy | Description | Potential Advantages |
|---|---|---|
| Organocatalysis | Use of small chiral organic molecules to catalyze stereoselective reactions. | Metal-free, environmentally benign, high enantioselectivities. |
| Transition-Metal Catalysis | Employment of chiral transition-metal complexes for asymmetric transformations. | High turnover numbers, broad substrate scope. |
| Chiral Auxiliary-Mediated Synthesis | Covalent attachment of a chiral auxiliary to guide the stereochemical outcome of a reaction. | Predictable stereochemical control, well-established methodology. |
Development of New Reaction Methodologies for Functionalization
The "3-(Bromomethyl)-2-oxaspiro[4.4]nonane" is a prime candidate for a wide range of chemical transformations due to the reactive bromomethyl group. Future research will focus on developing novel methodologies to functionalize this and other oxaspiro[4.4]nonane derivatives, thereby expanding their synthetic utility.
The bromine atom in the bromomethyl group can be readily displaced by a variety of nucleophiles, such as amines, azides, thiols, and cyanides, to introduce new functional groups. This opens the door to the synthesis of a diverse library of oxaspiro[4.4]nonane derivatives with potential applications in drug discovery and materials science.
Furthermore, the development of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, involving the bromomethyl group will be a significant area of research. These reactions would allow for the introduction of aryl, alkynyl, and vinyl groups, respectively, leading to the synthesis of highly complex and conjugated systems.
Another important direction will be the development of methods for the late-stage functionalization of the oxaspiro[4.4]nonane core itself. This could involve C-H activation strategies to introduce new substituents at specific positions on the cyclopentane or tetrahydrofuran (B95107) rings, providing access to novel analogues that would be difficult to synthesize through traditional methods.
Exploration of Expanded Applications in Chemical Biology
The unique three-dimensional structure of the oxaspiro[4.4]nonane scaffold makes it an attractive framework for the design of novel probes and tools for chemical biology. The introduction of specific functionalities, such as those derivable from "3-(Bromomethyl)-2-oxaspiro[4.4]nonane," can allow for the attachment of fluorescent tags, biotin (B1667282) labels, or photoaffinity probes.
These functionalized oxaspiro[4.4]nonanes could be used to study biological processes, such as protein-ligand interactions, enzyme mechanisms, and cellular signaling pathways. For example, a fluorescently labeled oxaspiro[4.4]nonane derivative could be used to visualize the localization of its target protein within a cell.
Moreover, the development of oxaspiro[4.4]nonane-based inhibitors of specific enzymes or protein-protein interactions is a promising area of research. The rigid spirocyclic core can serve as a scaffold to present functional groups in a precise spatial orientation, leading to high-affinity and selective binding to biological targets. The versatility of the bromomethyl group would allow for the facile synthesis of a variety of derivatives to probe the structure-activity relationship.
Computational Chemistry and Structure-Activity Relationship Studies for Design Optimization
Computational chemistry will play an increasingly important role in the design and optimization of oxaspiro[4.4]nonane derivatives with desired properties. Molecular modeling techniques, such as density functional theory (DFT) and molecular dynamics (MD) simulations, can be used to study the conformational preferences of the oxaspiro[4.4]nonane ring system and to predict the reactivity of different functional groups.
Structure-activity relationship (SAR) studies, which correlate the chemical structure of a molecule with its biological activity, will be crucial for the rational design of new therapeutic agents. nih.gov By systematically modifying the structure of the oxaspiro[4.4]nonane scaffold and evaluating the biological activity of the resulting compounds, it is possible to identify the key structural features that are responsible for the desired pharmacological effect.
Computational tools can be used to build predictive SAR models that can guide the synthesis of new compounds with improved potency and selectivity. nih.gov For example, quantitative structure-activity relationship (QSAR) models can be developed to predict the biological activity of new oxaspiro[4.4]nonane derivatives based on their physicochemical properties.
Table 2: Computational Approaches in Oxaspiro[4.4]nonane Research
| Computational Method | Application |
|---|---|
| Density Functional Theory (DFT) | Calculation of molecular geometries, reaction energies, and spectroscopic properties. |
| Molecular Dynamics (MD) Simulations | Study of the conformational dynamics and interactions with biological macromolecules. |
| Docking Studies | Prediction of the binding mode of oxaspiro[4.4]nonane derivatives to target proteins. |
Green Chemistry Approaches in the Synthesis of Oxaspiro[4.4]nonane Derivatives
The principles of green chemistry are becoming increasingly important in the chemical industry. Future research in the synthesis of oxaspiro[4.4]nonane derivatives will focus on the development of more environmentally friendly and sustainable methods.
This includes the use of renewable starting materials, the development of catalytic reactions that minimize waste, and the use of greener solvents, such as water or supercritical carbon dioxide. ejcmpr.com For example, the synthesis of the oxaspiro[4.4]nonane core could be achieved through a one-pot, multi-component reaction that avoids the need for isolating intermediates and reduces the use of solvents and reagents. nih.gov
The use of microwave-assisted synthesis is another promising green chemistry approach that can significantly reduce reaction times and energy consumption. mdpi.com Furthermore, the development of solvent-free reaction conditions will be a key goal in minimizing the environmental impact of oxaspiro[4.4]nonane synthesis. nih.gov The application of these green methodologies will not only make the synthesis of these important compounds more sustainable but also more cost-effective.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
